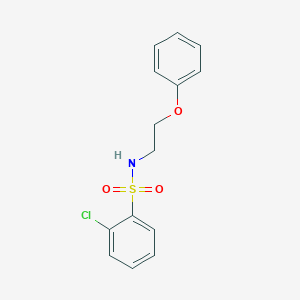

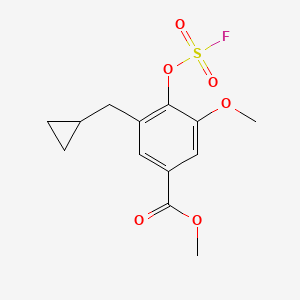

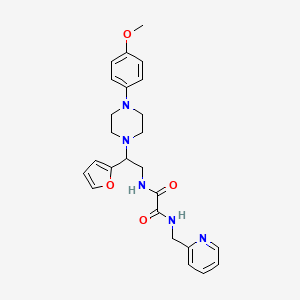

![molecular formula C19H15N3O3S2 B2777340 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-90-5](/img/structure/B2777340.png)

4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their wide range of pharmacological effects, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridines involves modern synthetic techniques starting from thiazole or thiazolidine derivatives followed by pyridine annulation . The process results in the target fused thiazolo[5,4-b]pyridines . The synthesis of these compounds is usually carried out in several steps and can be achieved with moderate to good yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a bicyclic scaffold . This core is attached to a phenyl ring via a sulfonamide functionality .Applications De Recherche Scientifique

Optoelectronic Applications

Research indicates that compounds containing quinazoline and pyrimidine rings, which share structural similarities with 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, are significant in the creation of novel optoelectronic materials. These compounds are used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, nonlinear optical materials, and colorimetric pH sensors. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, indicating potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of thiazole and pyridine, similar to the compound of interest, have been explored for their therapeutic potential. For example, 2,4-thiazolidinedione (TZD) scaffolds have been investigated as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, offering a therapeutic approach for managing type 2 diabetes mellitus (T2DM) by modulating insulin resistance (Verma et al., 2019). Additionally, benzothiazole derivatives are noted for their wide range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties, suggesting that structurally related compounds may also possess significant biological activities (Bhat & Belagali, 2020).

Environmental Science

Compounds with methoxyphenol structures, akin to the methoxy group in this compound, are significant in environmental science. Methoxyphenols from biomass burning act as tracers for wood burning and have been studied for their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. These studies have implications for understanding the environmental impact of biomass burning and the atmospheric chemistry of organically derived pollutants (Liu et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound exhibits extremely strong PI3K inhibitory activity . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα . This interaction inhibits the activity of PI3K, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3K by the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell proliferation, survival, and metabolism. By inhibiting PI3K, the compound prevents the activation of AKT, a key player in promoting cell survival and growth. This, in turn, inhibits mTOR, a central regulator of cell growth and proliferation. Therefore, the compound’s action can lead to the suppression of cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation due to the suppression of the PI3K/AKT/mTOR pathway . This makes the compound a potential candidate for the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with PI3K . Additionally, the presence of other molecules can affect the compound’s stability and efficacy .

Propriétés

IUPAC Name |

4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c1-25-15-7-9-16(10-8-15)27(23,24)22-14-5-2-4-13(12-14)18-21-17-6-3-11-20-19(17)26-18/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSESWQCGMHZZRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

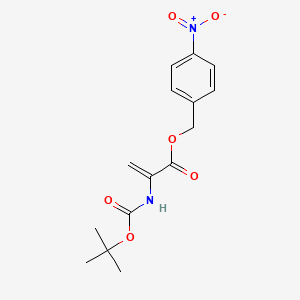

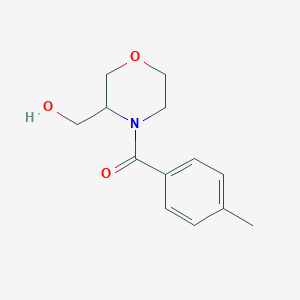

![4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2777257.png)

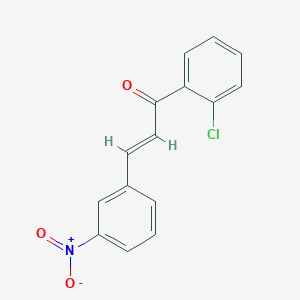

![methylethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H-pyrano[3,2-b] pyran-3-carboxylate](/img/structure/B2777259.png)

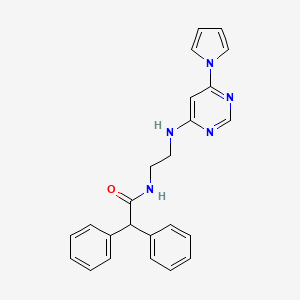

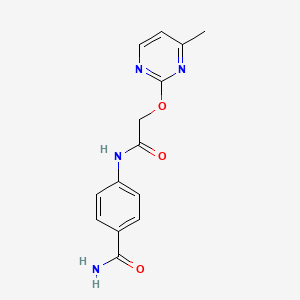

![N-(3-methylbutyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2777260.png)

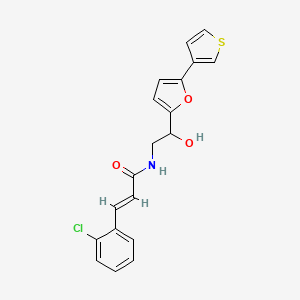

![methyl 6-(4-methylphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2777265.png)

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2777268.png)